Tuberculostatic Activity: Potency Differentiated from Other Polyfluorosalicylic Acids
2,4-Difluoro-6-hydroxybenzoic acid exhibits distinct antimycobacterial potency within the polyfluorosalicylic acid series. The Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis was determined to be 3.1 μg/mL . This value is positioned within a broader range of activity for the class, which varies from 0.7 to 6.5 μg/mL depending on the specific fluorination pattern . This demonstrates that while it is not the absolute most potent derivative, its specific 2,4-difluoro-6-hydroxy substitution pattern confers a unique and reproducible level of activity that is distinct from other regioisomers.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3.1 μg/mL |
| Comparator Or Baseline | Polyfluorosalicylic acid class (various isomers) |
| Quantified Difference | 3.1 μg/mL falls within the class range of 0.7–6.5 μg/mL, with potency dependent on substitution pattern. |
| Conditions | In vitro activity against Mycobacterium tuberculosis H37Rv strain. |
Why This Matters
This quantitative data provides a defined potency benchmark, enabling researchers to select this specific analog for structure-activity relationship (SAR) studies or as a lead scaffold for further optimization in antitubercular drug discovery.
- [1] Shchegol'kov, E. V., et al. (2016). A convenient and efficient approach to polyfluorosalicylic acids and their tuberculostatic activity. Bioorganic & Medicinal Chemistry Letters, 26(10), 2455-2458. View Source
